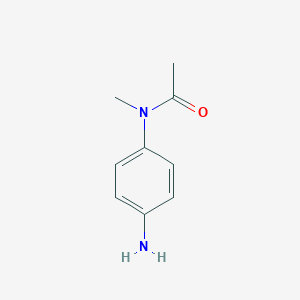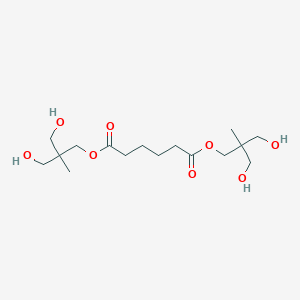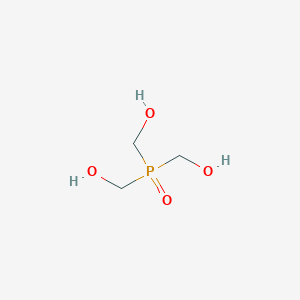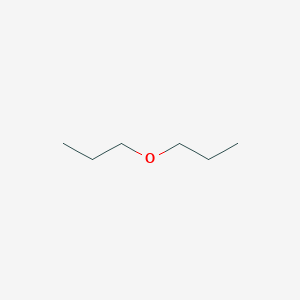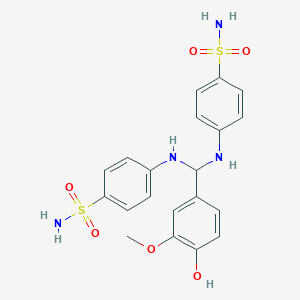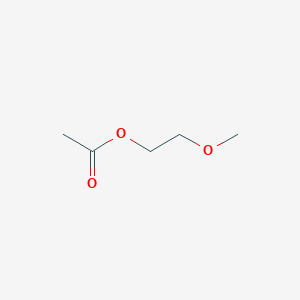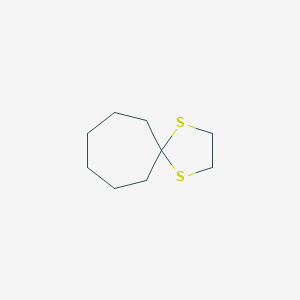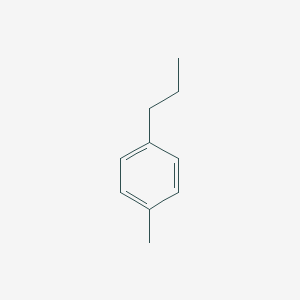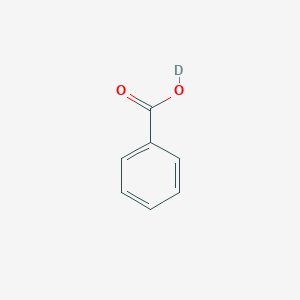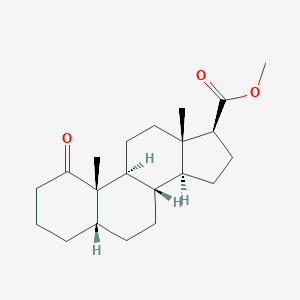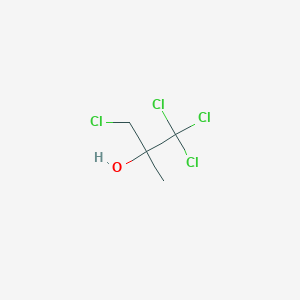
1,1,1,3-Tetrachloro-2-methyl-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,3-Tetrachloro-2-methyl-2-propanol (TCMP) is a synthetic organic compound that has been widely used in various industrial processes. It is a colorless liquid with a characteristic odor and is soluble in water. TCMP is a chlorinated alcohol that has been used as a solvent, an intermediate in the production of other chemicals, and as a flame retardant.
Wirkmechanismus
The mechanism of action of 1,1,1,3-Tetrachloro-2-methyl-2-propanol is not fully understood. It is believed that 1,1,1,3-Tetrachloro-2-methyl-2-propanol acts by disrupting the cell membrane of microorganisms, leading to their death. 1,1,1,3-Tetrachloro-2-methyl-2-propanol has also been found to inhibit the activity of certain enzymes in microorganisms, which can lead to their inactivation.
Biochemische Und Physiologische Effekte
1,1,1,3-Tetrachloro-2-methyl-2-propanol has been found to have low toxicity to humans and animals. However, prolonged exposure to high concentrations of 1,1,1,3-Tetrachloro-2-methyl-2-propanol can lead to adverse health effects, including liver damage, kidney damage, and respiratory problems. 1,1,1,3-Tetrachloro-2-methyl-2-propanol has also been found to be a skin irritant and can cause eye irritation.
Vorteile Und Einschränkungen Für Laborexperimente
1,1,1,3-Tetrachloro-2-methyl-2-propanol has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other antimicrobial agents. However, 1,1,1,3-Tetrachloro-2-methyl-2-propanol has some limitations. It is not effective against all microorganisms, and its effectiveness can be affected by factors such as pH and temperature.
Zukünftige Richtungen
There are several future directions for research on 1,1,1,3-Tetrachloro-2-methyl-2-propanol. One area of research could be the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research could be the investigation of the mechanism of action of 1,1,1,3-Tetrachloro-2-methyl-2-propanol at the molecular level. This could lead to the development of new and more effective antimicrobial agents. Additionally, research could be conducted on the potential use of 1,1,1,3-Tetrachloro-2-methyl-2-propanol in the treatment of diseases caused by microorganisms, such as bacterial infections and fungal infections.
Conclusion:
In conclusion, 1,1,1,3-Tetrachloro-2-methyl-2-propanol is a synthetic organic compound that has been widely used in various industrial processes. It has been extensively studied for its antimicrobial properties and has been found to be effective against a wide range of microorganisms. 1,1,1,3-Tetrachloro-2-methyl-2-propanol has several advantages for use in lab experiments, but there are also some limitations. There are several future directions for research on 1,1,1,3-Tetrachloro-2-methyl-2-propanol, including the development of new synthesis methods, investigation of the mechanism of action, and potential use in the treatment of diseases caused by microorganisms.
Synthesemethoden
1,1,1,3-Tetrachloro-2-methyl-2-propanol can be synthesized by the reaction of acetone with chlorine gas in the presence of hydrochloric acid and a catalyst. The reaction produces 1,1,1,3-Tetrachloro-2-methyl-2-propanol along with other chlorinated compounds. The purity of 1,1,1,3-Tetrachloro-2-methyl-2-propanol can be improved by distillation and other purification processes.
Wissenschaftliche Forschungsanwendungen
1,1,1,3-Tetrachloro-2-methyl-2-propanol has been extensively studied for its antimicrobial properties. It has been found to be effective against a wide range of microorganisms, including bacteria, fungi, and viruses. 1,1,1,3-Tetrachloro-2-methyl-2-propanol has been used as a disinfectant in the food industry, hospitals, and other healthcare settings. It has also been used as a preservative in cosmetics and personal care products.
Eigenschaften
CAS-Nummer |
14703-48-1 |
|---|---|
Produktname |
1,1,1,3-Tetrachloro-2-methyl-2-propanol |
Molekularformel |
C4H6Cl4O |
Molekulargewicht |
211.9 g/mol |
IUPAC-Name |
1,1,1,3-tetrachloro-2-methylpropan-2-ol |
InChI |
InChI=1S/C4H6Cl4O/c1-3(9,2-5)4(6,7)8/h9H,2H2,1H3 |
InChI-Schlüssel |
XIHRDJVCKRDXOG-UHFFFAOYSA-N |
SMILES |
CC(CCl)(C(Cl)(Cl)Cl)O |
Kanonische SMILES |
CC(CCl)(C(Cl)(Cl)Cl)O |
Synonyme |
1,1,1,3-Tetrachloro-2-methyl-2-propanol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



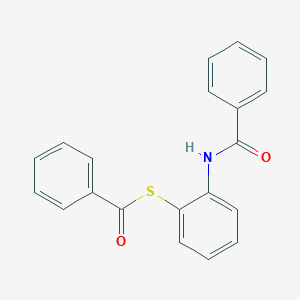
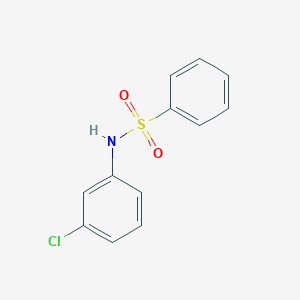
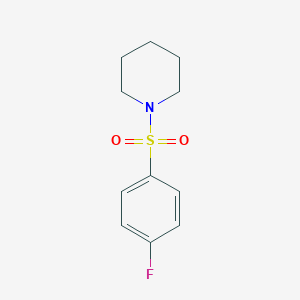
![Disodium;5-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]-2-[2-[4-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B86870.png)
